

Spectroscopic Profile of Tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-aminoazepane-1-carboxylate*

Cat. No.: B171852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **tert-butyl 4-aminoazepane-1-carboxylate** (CAS No: 196613-57-7). Due to the limited availability of complete experimental spectra in public databases, this guide combines available experimental data with predicted spectroscopic values to offer a thorough analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Compound Information

Identifier	Value
IUPAC Name	tert-butyl 4-aminoazepane-1-carboxylate
CAS Number	196613-57-7
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.31 g/mol
Chemical Structure	O // -C-N1CCCC(N)CC1

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **tert-butyl 4-aminoazepane-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted based on the chemical structure of the compound, as detailed experimental spectra are not readily available in the reviewed literature. Predicted chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.2	Multiplet	4H	$-\text{CH}_2\text{-N}(\text{Boc})\text{-CH}_2-$
~3.0	Multiplet	1H	$-\text{CH}(\text{NH}_2)$
~1.9 - 1.5	Multiplet	8H	Azepane ring $-\text{CH}_2-$
1.45	Singlet	9H	$-\text{C}(\text{CH}_3)_3$
1.3 (broad)	Singlet	2H	$-\text{NH}_2$

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~156	C=O (Carbamate)
~80	$-\text{C}(\text{CH}_3)_3$
~50	$-\text{CH}(\text{NH}_2)$
~45	$-\text{CH}_2\text{-N}(\text{Boc})\text{-CH}_2-$
~35	Azepane ring $-\text{CH}_2-$
~30	Azepane ring $-\text{CH}_2-$
28.5	$-\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

Note: The following IR data is predicted. The spectrum would be characterized by the presence of N-H, C-H, and C=O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (amine)
2970 - 2860	Strong	C-H stretch (aliphatic)
1680	Strong	C=O stretch (carbamate)
1590	Medium	N-H bend (amine)
1470 - 1450	Medium	C-H bend (alkane)
1365	Medium	tert-butyl scissoring
1250	Strong	C-N stretch (carbamate)
1160	Strong	C-O stretch (carbamate)

Mass Spectrometry (MS)

Experimental data from various sources, including patents, indicate the following mass spectrometric behavior.

Table 4: Experimental Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Assignment
LC-MS	ESI+	215.1754	[M+H] ⁺
LC-MS	ESI+	159.1	[M+H - C ₄ H ₈] ⁺ or [M+H - isobutylene] ⁺
LC-MS	ESI+	115.1	[M+H - Boc] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **tert-butyl 4-aminoazepane-1-carboxylate** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film):

- Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Spectrometer: FT-IR spectrometer.
- Scan Range: 4000 - 400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.

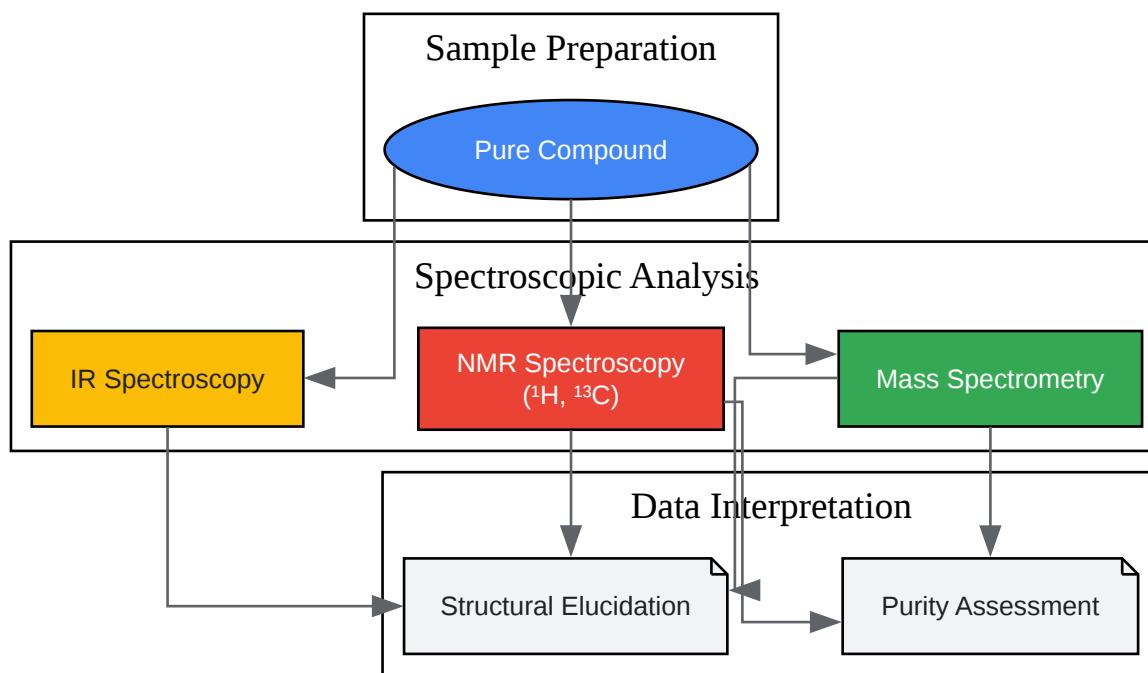
LC-MS (ESI) Analysis:

- Liquid Chromatograph: A standard HPLC or UPLC system.
- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like **tert-butyl 4-aminoazepane-1-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com